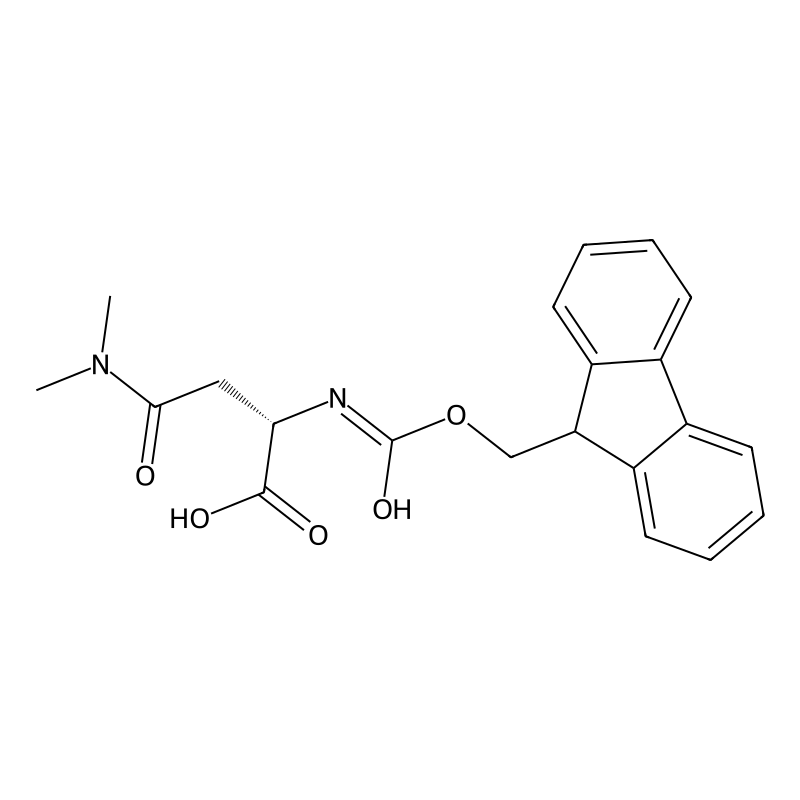Fmoc-Asp(NMe2)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Fmoc-Asp(NMe2)-OH, or N-(9-Fluorenylmethoxycarbonyl)-N-methylaspartic acid di-methyl ester, is a chemical compound used in peptide synthesis, a specific type of organic synthesis.
- Peptide synthesis is the process of creating peptides, which are chains of amino acids linked together by amide bonds. Peptides play a crucial role in biological functions, acting as hormones, enzymes, neurotransmitters, and structural components of cells.
Fmoc-Asp(NMe2)-OH is a derivative of aspartic acid (Asp), an amino acid containing an acidic side chain. The molecule incorporates several key functional groups:
- Fmoc (Fluorenylmethoxycarbonyl): This protecting group shields the alpha-amino group (N-terminus) of the aspartic acid during peptide synthesis. Protecting groups ensure the desired chemical reaction occurs at the targeted site on the molecule.
- N-methylaspartic acid (NMe2): This modification involves replacing a hydrogen atom on the aspartic acid side chain with a dimethyl group (CH3)2. This alteration can influence the peptide's properties, such as stability or interaction with other molecules.
While detailed scientific research applications of Fmoc-Asp(NMe2)-OH are not publicly available, here are some general contexts where it might be employed:
- Solid-phase peptide synthesis (SPPS): This is a common technique for assembling peptides, and Fmoc-Asp(NMe2)-OH could be incorporated into the peptide chain due to its reactive functionalities.
- Studies on modified peptides: Researchers may be interested in understanding how the N-methylation of aspartic acid affects peptide function or biological activity. Fmoc-Asp(NMe2)-OH could serve as a building block for creating and analyzing such modified peptides.
Fmoc-Aspartic Acid with Dimethylamino Group (Fmoc-Asp(NMe2)-OH) is a derivative of aspartic acid, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a dimethylamino group at the side chain. This compound is utilized primarily in peptide synthesis due to its ability to protect the amino functionality while allowing for selective coupling reactions. The Fmoc group is well-regarded for its stability under acidic conditions and ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.
- Coupling Reactions: The Fmoc group can be removed using a base such as piperidine, allowing the amino group to react with activated carboxylic acids or other amino acids to form peptide bonds. Common coupling reagents include HATU and DIC.
- Deprotection: The deprotection of the Fmoc group typically occurs in the presence of a base, which leads to the formation of free amino groups that can participate in further reactions.
- Aspartimide Formation: A significant side reaction during the synthesis involving aspartic acid derivatives is aspartimide formation, which can complicate peptide synthesis by leading to unwanted by-products .
The synthesis of Fmoc-Asp(NMe2)-OH typically involves:
- Fmoc Protection: Starting from aspartic acid, the alpha-amino group is protected using Fmoc chloride in a basic medium.
- Dimethylation: The side chain carboxylic acid is converted into a dimethylamino group through alkylation reactions, often using dimethylamine and an appropriate activating agent.
- Purification: The product is purified using techniques such as chromatography to isolate pure Fmoc-Asp(NMe2)-OH.
These methods ensure high yields and purity suitable for subsequent applications in peptide synthesis.
Fmoc-Asp(NMe2)-OH has several applications:
- Peptide Synthesis: It serves as a building block for synthesizing peptides that require aspartic acid residues.
- Drug Development: Its unique properties make it a candidate for developing novel therapeutics targeting specific receptors or pathways.
- Bioconjugation: The dimethylamino group can facilitate conjugation reactions with other biomolecules, enhancing drug delivery systems.
Interaction studies involving Fmoc-Asp(NMe2)-OH are crucial for understanding its role in biological systems. Research often focuses on:
- Binding Affinity: Evaluating how well peptides containing Fmoc-Asp(NMe2)-OH bind to target receptors or proteins.
- Stability Assessments: Investigating how modifications influence the stability of peptides in physiological conditions.
- Functional Assays: Conducting assays to determine the biological effects of peptides synthesized with this compound.
These studies help elucidate the potential therapeutic applications and mechanisms of action.
Several compounds share similarities with Fmoc-Asp(NMe2)-OH, each with unique characteristics:
| Compound Name | Structural Features | Unique Traits |
|---|---|---|
| Fmoc-Aspartic Acid | Basic structure without dimethylamino | Commonly used in peptide synthesis |
| Fmoc-Glycine | Simple structure with no side chain | Often used for flexible linkers |
| Fmoc-Lysine | Contains an additional amino group | Useful for introducing positive charges |
| Fmoc-Tyrosine | Contains a phenolic hydroxyl group | Important for UV absorbance studies |








